molecular formula C14H17N3O4 B2476710 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1075237-96-5

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2476710
CAS No.: 1075237-96-5
M. Wt: 291.307
InChI Key: ZDXNPYQHRJEQCB-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
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Scientific Research Applications

Molecular Diversity in Chemical Reactions

The study by Jing Sun et al. (2013) explores the molecular diversity through three-component reactions involving 4-methoxypyridine, demonstrating the formation of various polysubstituted derivatives. This research highlights the versatility of pyridine derivatives (akin to the query compound) in synthesizing diverse molecular structures, indicating potential applications in creating novel compounds with specific properties for various scientific and industrial purposes Sun, Zhu, Gong, & Yan, 2013.

Asymmetric Synthesis and Cytotoxicity Evaluation

Research by K. Meilert, G. Pettit, and P. Vogel (2004) on the asymmetric synthesis of C15 polyketide spiroketals reveals the potential of using complex organic molecules for synthesizing compounds with high stereo- and enantioselectivity. The cytotoxicity evaluation of these compounds towards various cancer cell lines underlines the importance of chemical synthesis in developing potential therapeutic agents Meilert, Pettit, & Vogel, 2004.

Electrochromic Materials Development

H Zhao et al. (2014) discuss the synthesis of donor-acceptor polymeric electrochromic materials employing pyrido[4,3-b]pyrazine derivatives. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their utility in NIR electrochromic devices. This application signifies the compound's relevance in materials science, particularly in developing new materials for electronic and photonic devices Zhao, Wei, Wei, Zhao, & Wang, 2014.

Synthesis of New Heterocyclic Systems

M. Y. Arsen'eva and V. G. Arsen'ev (2009) illustrate the synthesis of derivatives forming new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran. This work underlines the potential of utilizing such compounds in creating novel heterocyclic systems, which are fundamental in developing pharmaceuticals, agrochemicals, and materials Arsen'eva & Arsen'ev, 2009.

Properties

IUPAC Name

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXNPYQHRJEQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one (25.37 g) and activated manganese dioxide (120 g) were stirred in DCM (500 ml) at room temperature for 2 h. The mixture was filtered with suction and the solids were washed with DCM (2×100 ml). The combined filtrate plus washings were evaporated under reduced pressure to give a brown foam; this was purified by column chromatography on silica (eluting with 0%-100% EtOAc in petroleum ether (40-60°)). Appropriate fractions were combined and evaporated under reduced pressure to give the title compound as a light tan solid (17.40 g, 69%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
catalyst
Reaction Step One
Yield
69%

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